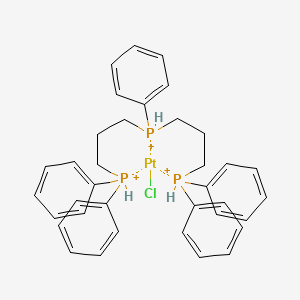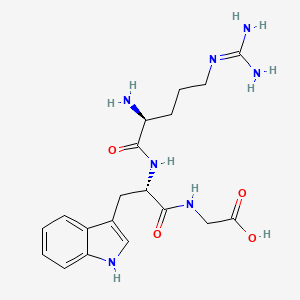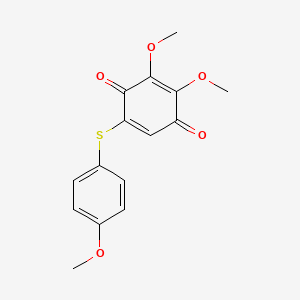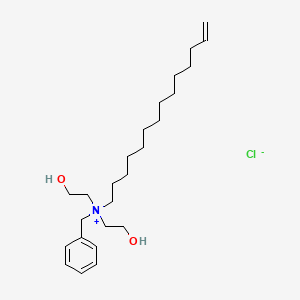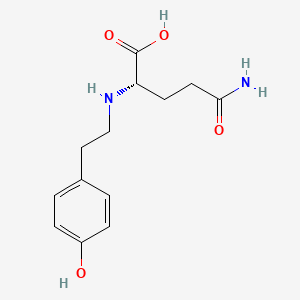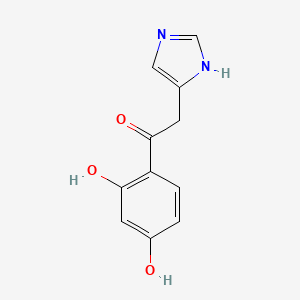
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one is a synthetic organic compound that features both phenolic and imidazole functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one typically involves the following steps:
Formation of the Phenolic Intermediate: The phenolic intermediate can be synthesized through various methods, such as the hydroxylation of a benzene derivative.
Imidazole Ring Formation: The imidazole ring can be constructed through cyclization reactions involving precursors like glyoxal and ammonia or amines.
Coupling Reaction: The final step involves coupling the phenolic intermediate with the imidazole ring under specific conditions, such as using a base catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of dyes, polymers, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to its biological activity, such as inhibiting specific enzymes or binding to receptors.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-4-yl)ethan-1-one: Similar structure but with a different position of the imidazole ring.
1-(2,4-Dihydroxyphenyl)-2-(1H-pyrazol-5-yl)ethan-1-one: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one is unique due to its specific combination of phenolic and imidazole functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
67832-77-3 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C11H10N2O3/c14-8-1-2-9(11(16)4-8)10(15)3-7-5-12-6-13-7/h1-2,4-6,14,16H,3H2,(H,12,13) |
Clave InChI |
RXDFTLVCAKOVBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C(=O)CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








